3-Ethyl-2,3-dimethylheptane

Catalog No.
S15131287
CAS No.
61868-21-1
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,3-dimethylheptane

CAS Number

61868-21-1

Product Name

3-Ethyl-2,3-dimethylheptane

IUPAC Name

3-ethyl-2,3-dimethylheptane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-6-8-9-11(5,7-2)10(3)4/h10H,6-9H2,1-5H3

InChI Key

KQUHXOYVQZYOOF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)C(C)C

3-Ethyl-2,3-dimethylheptane is a branched-chain alkane with the molecular formula C9H20C_9H_{20} and a molecular weight of approximately 128.25 g/mol. It features a heptane backbone, with two methyl groups located at the second and third carbon atoms, and an ethyl group attached to the third carbon. This structural arrangement gives it unique physical and chemical properties compared to other hydrocarbons. The IUPAC name reflects its structure, indicating the positions of the substituents on the heptane chain .

As an alkane, 3-ethyl-2,3-dimethylheptane primarily undergoes combustion reactions, where it reacts with oxygen to produce carbon dioxide and water while releasing energy. The general reaction can be represented as follows:

C9H20+O2CO2+H2O+EnergyC_9H_{20}+O_2\rightarrow CO_2+H_2O+\text{Energy}

3-Ethyl-2,3-dimethylheptane can be synthesized through several methods:

  • Alkylation of Alkenes: This method involves reacting 2-methyl-1-pentene with ethyl bromide in the presence of a strong base to form the desired compound.
  • Hydrocracking: This process can convert larger hydrocarbons into smaller ones, including 3-ethyl-2,3-dimethylheptane.
  • Isomerization: Starting from simpler hydrocarbons like heptanes or octanes, isomerization can yield branched alkanes like 3-ethyl-2,3-dimethylheptane under specific catalytic conditions .

3-Ethyl-2,3-dimethylheptane has potential applications in various fields:

  • Fuel Additive: Its high octane rating makes it suitable for use as a fuel additive in gasoline formulations to improve combustion efficiency.
  • Solvent: Due to its non-polar nature, it can serve as a solvent in organic reactions and extractions.
  • Chemical Intermediate: It may be utilized in the synthesis of other chemical compounds or materials in industrial processes .

Several compounds share structural similarities with 3-ethyl-2,3-dimethylheptane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,3-DimethylhexaneC8H18C_8H_{18}Lacks ethyl group; shorter carbon chain
3-Methyl-2,4-dimethylpentaneC9H20C_9H_{20}Different branching pattern
2-EthylhexaneC8H18C_8H_{18}Contains ethyl group but lacks methyl groups
3-Ethyl-2-methylhexaneC9H20C_9H_{20}Similar formula but different branching

The uniqueness of 3-ethyl-2,3-dimethylheptane lies in its specific arrangement of substituents on the heptane backbone, which influences its physical properties and potential applications compared to similar compounds .

XLogP3

5.4

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

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